molecular formula C10H9ClN2O3 B1437813 [(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid CAS No. 933682-39-4

[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid

Cat. No.: B1437813
CAS No.: 933682-39-4
M. Wt: 240.64 g/mol
InChI Key: QLDIWZGKHFMSHT-UHFFFAOYSA-N
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Description

[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities.

Mechanism of Action

Target of Action

Benzimidazole compounds, which this molecule is a derivative of, have been reported to have diverse pharmacological activities . They have been found to interact with various enzymes and receptors, playing a significant role in many biological processes .

Mode of Action

For instance, they can inhibit enzyme activity, bind to receptors, or interfere with cellular processes . The specific interactions and changes resulting from the action of [(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid would depend on its specific targets.

Biochemical Pathways

Benzimidazole derivatives have been found to affect a wide range of pathways, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Pharmacokinetics

Benzimidazole compounds are generally known for their good bioavailability . They are well-absorbed, widely distributed in the body, metabolized, and then excreted. The specific ADME properties of this compound would likely depend on its chemical structure and the specific physiological context.

Result of Action

Given the wide range of activities associated with benzimidazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular metabolism and signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation. In cancer cells, this compound can induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins. Furthermore, it affects cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in inflammatory responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, including upregulation of detoxifying enzymes and changes in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects such as anti-inflammatory and antioxidant activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified a threshold dose beyond which the adverse effects outweigh the therapeutic benefits, emphasizing the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and altering the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier proteins, facilitating its accumulation in target tissues. Additionally, binding proteins such as albumin can enhance its solubility and distribution in the bloodstream, ensuring its delivery to various organs .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing this compound to these compartments. For instance, phosphorylation can enhance its nuclear localization, allowing it to interact with nuclear receptors and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid typically involves the condensation of 5-chloro-1H-benzimidazole with methoxyacetic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. The final product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds .

Scientific Research Applications

[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-1H-benzimidazol-2-thiol
  • 2-(2-(5-Bromothiophen-2-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)-5-(2-(3,5-difluorophenyl)quinolin-4-yl)-1,3,4-oxadiazole
  • Omeprazole

Uniqueness

[(5-Chloro-1H-benzimidazol-2-yl)methoxy]-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the methoxyacetic acid moiety enhances its reactivity and potential for various applications compared to other benzimidazole derivatives .

Properties

IUPAC Name

2-[(6-chloro-1H-benzimidazol-2-yl)methoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O3/c11-6-1-2-7-8(3-6)13-9(12-7)4-16-5-10(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDIWZGKHFMSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212855
Record name 2-[(6-Chloro-1H-benzimidazol-2-yl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933682-39-4
Record name 2-[(6-Chloro-1H-benzimidazol-2-yl)methoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933682-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(6-Chloro-1H-benzimidazol-2-yl)methoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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